molecular formula C12H27NOSi2 B1409455 3-((Tert-butyldimethylsiloxyl)methyl)piperidine CAS No. 876147-50-1

3-((Tert-butyldimethylsiloxyl)methyl)piperidine

Cat. No.: B1409455
CAS No.: 876147-50-1
M. Wt: 257.52 g/mol
InChI Key: MGODJVOYNQDWEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((Tert-butyldimethylsiloxyl)methyl)piperidine is a chemical compound with the molecular formula C12H27NOSi. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a tert-butyldimethylsiloxyl group attached to the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Tert-butyldimethylsiloxyl)methyl)piperidine typically involves the reaction of piperidine with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-((Tert-butyldimethylsiloxyl)methyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives .

Scientific Research Applications

3-((Tert-butyldimethylsiloxyl)methyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((Tert-butyldimethylsiloxyl)methyl)piperidine involves its interaction with molecular targets in biological systems. The tert-butyldimethylsiloxyl group can enhance the compound’s stability and lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the piperidine moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-((Tert-butyldimethylsiloxyl)methyl)pyrrolidine
  • 3-((Tert-butyldimethylsiloxyl)methyl)morpholine
  • 3-((Tert-butyldimethylsiloxyl)methyl)piperazine

Uniqueness

Compared to similar compounds, 3-((Tert-butyldimethylsiloxyl)methyl)piperidine is unique due to its specific combination of the piperidine ring and the tert-butyldimethylsiloxyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications .

Properties

InChI

InChI=1S/C12H27NOSi2/c1-12(2,3)15-14-16(4,5)10-11-7-6-8-13-9-11/h11,13H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGODJVOYNQDWEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si]O[Si](C)(C)CC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27NOSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-((Tert-butyldimethylsiloxyl)methyl)piperidine
Reactant of Route 2
3-((Tert-butyldimethylsiloxyl)methyl)piperidine
Reactant of Route 3
3-((Tert-butyldimethylsiloxyl)methyl)piperidine
Reactant of Route 4
3-((Tert-butyldimethylsiloxyl)methyl)piperidine
Reactant of Route 5
3-((Tert-butyldimethylsiloxyl)methyl)piperidine
Reactant of Route 6
3-((Tert-butyldimethylsiloxyl)methyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.